Cas no 25394-54-1 (Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)- (9CI))
25394-54-1 structure
Product Name:Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)- (9CI)
Numero CAS:25394-54-1
MF:C14H9Cl3
MW:283.58026099205
CID:272953
PubChem ID:5356584
Update Time:2025-04-19
Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)- (9CI)
- Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-, trans-
- Ethylene, 2-chloro-1- (o-chlorophenyl)-1-(p-chlorophenyl)-, (E)-
- trans-1-(o-Chlorphenyl)-1-(p-chlorphenyl)-2-chlorethylen
- trans-1-Chlor-2-(o-chlorphenyl)-2-(p-chlorphenyl)ethylen
- trans-1-Chloro-2-(o-chlorphenyl)-2-(p-chlorphenyl)ethylen
- 14835-94-0
- o,p'-DDD olefin
- 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene
- SCHEMBL9494360
- 1-Chloro-2-[(E)-2-chloro-1-(4-chlorophenyl)ethenyl]benzene #
- CHEMBL196239
- o,p'-TDE olefin
- Benzene, 1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-
- o,p'-DDMU
- DTXSID901175550
- Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-
- BDBM50410539
- Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-
- Benzene, 1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)-
- 25394-54-1
- OQMWNKDFIAFJEO-UKTHLTGXSA-N
-
- Inchi: 1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H/b13-9+
- Chiave InChI: OQMWNKDFIAFJEO-UKTHLTGXSA-N
- Sorrisi: ClC1C=CC=CC=1/C(=C/Cl)/C1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 281.97700
- Massa monoisotopica: 281.977
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 267
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- XLogP3: 6.1
Proprietà sperimentali
- Densità: 1.315
- Punto di ebollizione: 375.9°Cat760mmHg
- Punto di infiammabilità: 262.4°C
- PSA: 0.00000
- LogP: 5.62140
Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)- (9CI) Letteratura correlata
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
25394-54-1 (Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti